Home > Products > Screening Compounds P103422 > (3R,4R)-3-non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one
(3R,4R)-3-non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one -

(3R,4R)-3-non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one

Catalog Number: EVT-10951535
CAS Number:
Molecular Formula: C19H27NO2
Molecular Weight: 301.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound (3R,4R)-3-non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one is a synthetic organic molecule notable for its potential applications in medicinal chemistry, particularly as an inhibitor of the ClpP protease, which plays a crucial role in protein degradation and bacterial virulence. This compound features a unique oxetane ring structure that contributes to its biological activity and chemical properties.

Source and Classification

This compound is classified under oxetanes, which are four-membered cyclic ethers. It has been identified and cataloged in various chemical databases, including PubChem, where it is listed with the InChI identifier: InChI=1S/C19H27NO2/c1-2-3-4-5-6-7-8-11-17-18(22-19(17)21)13-12-16-10-9-14-20-15-16/h2,9-10,14-15,17-18H,1,3-8,11-13H2/t17-,18-/m1/s1.

Synthesis Analysis

Methods and Technical Details

The synthesis of (3R,4R)-3-non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one involves several key steps:

  1. Formation of the Oxetane Ring: This is typically achieved through cyclization reactions using suitable precursors that can undergo ring closure under specific conditions.
  2. Introduction of the Non-8-enyl Group: The non-8-enyl group is introduced via reactions involving alkenyl halides. These reactions often require coupling agents or catalysts to facilitate the formation of the desired carbon-carbon bond.
  3. Attachment of the Pyridin-3-ylethyl Group: This step generally involves nucleophilic substitution reactions where the pyridinyl moiety is introduced onto the oxetane structure.

Industrial Production Methods

While specific industrial methods for producing this compound are not extensively documented, scaling up laboratory synthesis typically involves optimizing reaction conditions to enhance yield and purity while ensuring cost-effectiveness and environmental sustainability.

Molecular Structure Analysis

Structure and Data

The molecular formula for (3R,4R)-3-non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one is C19H27NO2C_{19}H_{27}NO_2. The compound features a chiral oxetane ring and a non-linear side chain comprised of a nonene group and a pyridinyl ethyl group. The stereochemistry at the 3 and 4 positions of the oxetane ring is crucial for its biological activity.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one can participate in various chemical reactions:

  1. Oxidation Reactions: These can modify either the nonene moiety or the pyridine ring.
  2. Reduction Reactions: Reduction can target double bonds in the nonene structure or other reducible functional groups.
  3. Substitution Reactions: Both nucleophilic and electrophilic substitutions can occur at reactive sites on the pyridine ring or other functional groups present in the molecule.
Mechanism of Action

The primary mechanism of action for (3R,4R)-3-non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one involves its inhibition of ClpP protease. By binding to the active site of ClpP, it prevents this protease from degrading target proteins, thus affecting various cellular processes critical for bacterial survival and virulence. This inhibition can lead to increased susceptibility of bacteria to other therapeutic agents, making it a candidate for further development in antibacterial therapies.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of (3R,4R)-3-non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one include:

  • Molecular Weight: Approximately 313.43 g/mol.

Chemical Properties

Chemical properties relevant to this compound include:

  1. Solubility: Solubility in organic solvents is expected due to its hydrophobic nonene chain.
  2. Stability: The stability may vary depending on environmental conditions such as pH and temperature.

Relevant data regarding these properties are essential for understanding its behavior in biological systems and during synthesis.

Applications

Scientific Uses

The compound has several notable applications:

  1. Organic Synthesis: It serves as a reagent or intermediate in various organic synthesis pathways.
  2. Biological Research: Its role as an inhibitor of ClpP makes it valuable in studies related to protein degradation mechanisms and bacterial virulence.
  3. Medicinal Chemistry: Potential therapeutic applications arise from its inhibitory effects on ClpP, suggesting utility in developing new antibacterial agents.
  4. Industrial Applications: Could be explored for use in creating new materials or as catalysts in chemical processes.
Synthetic Methodologies of β-Lactone-Based Inhibitors

Tandem Mukaiyama Aldol-Lactonization (TMAL) for β-Lactone Core Assembly

The Tandem Mukaiyama Aldol-Lactonization (TMAL) reaction stands as the cornerstone methodology for constructing the strained β-lactone core of (3R,4R)-3-non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one. This one-pot cascade process elegantly combines the Mukaiyama aldol reaction with intramolecular lactonization, enabling efficient formation of the critical four-membered ring system. The reaction initiates with the in situ generation of a silyl ketene acetal (3), typically derived from the corresponding acid chloride (1) via thiopyridyl ester (2) formation and subsequent enolization/silylation. This nucleophile then attacks an electrophilic aldehyde substrate (8) under Lewis acid catalysis (commonly ZnCl₂ or SnCl₄). The resulting aldol adduct undergoes immediate intramolecular lactonization, expelling the thiopyridyl group to yield the β-lactone product (13/14) [1] [3] [6].

  • Key Advantages for Target Synthesis:
  • Convergence: The TMAL reaction allows for the simultaneous formation of two carbon-carbon bonds and the β-lactone ring in a single operation, significantly streamlining the synthesis compared to linear approaches.
  • Diastereoselectivity: The reaction typically furnishes the trans-β-lactone diastereomer with high selectivity (dr 6:1 to 9:1), dictated by the Felkin-Anh or Evans polar model when chiral aldehydes are employed [6] [7]. This inherent selectivity is crucial for accessing the required (3R,4R) relative stereochemistry observed in the target molecule.
  • Modularity: The structure of the β-lactone product is highly modular, determined by the choice of silyl ketene acetal (defining the R² substituent, e.g., the pyridinyl-alkyl precursor) and the aldehyde component (defining the R¹ substituent, e.g., the non-8-enyl chain) [1] [3] [6]. This facilitates systematic exploration of structure-activity relationships (SAR).

Table 1: Key Components in the TMAL Synthesis of Target β-Lactones [1] [3] [6]

ComponentRole in TMALExample for Target CompoundTypical Source/Preparation
Silyl Ketene Acetal (3)Nucleophile; Determines R² substituent on β-lactonePrecursor for 4-(2-pyridin-3-ylethyl) groupAcid chloride → Thiopyridyl ester (2) → Enolization/Silylation
Aldehyde (8)Electrophile; Determines R¹ substituent on β-lactonePrecursor for 3-non-8-enyl chainCuprate addition to chiral pool derivatives (e.g., Malate) or Alkylation/Noyori reduction route
Lewis Acid (e.g., ZnCl₂)Catalyst; Activates aldehyde, controls stereoselectivityCritical for trans-diastereoselectivityFreshly fused ZnCl₂ often used under anhydrous conditions
SolventReaction MediumDichloromethane (CH₂Cl₂)Anhydrous, degassed

Scheme 1: Generalized TMAL Reaction for β-Lactone Synthesis [1] [3] [6]

R²       OSiR'₃              R¹                   R²     O    R¹\     /                   |                      |     ||    |C=C     +     O=CH-R¹  ------>   (Major trans) C - C /  \/     \                   |                (3R,4R) |     |    |SPy      R³          (Chiral Pool or Achiral)        O_____C    R³(2/3)               (e.g., 8)                       β-Lactone (13)(R³ = H)

Stereochemical Control in (3R,4R)-Diastereomer Synthesis

Achieving the requisite (3R,4R) absolute stereochemistry in (3R,4R)-3-non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one is paramount for its biological activity, as stereochemistry profoundly influences binding to the target serine hydrolases. The TMAL reaction provides a powerful platform for stereocontrol through two primary, often complementary, strategies:

  • Substrate-Based Control (Chiral Aldehyde Pool): This strategy exploits readily available chiral building blocks derived from natural sources. A prominent example involves using derivatives of (S)-malic acid (6) as a template. Malic acid provides a defined stereocenter that can be elaborated. For instance, conversion to a tosylate (6) followed by nucleophilic displacement with an appropriate cuprate reagent (e.g., Gilman reagent R₂CuLi) installs the R¹ alkyl chain (e.g., non-8-enyl precursor) while potentially retaining the chiral information. Subsequent functional group manipulations yield the chiral aldehyde 8 bearing the desired R¹ chain with defined stereochemistry relative to the aldehyde carbon. When this chiral aldehyde participates in the TMAL reaction with an achiral ketene acetal, the inherent diastereoselectivity (often guided by chelation or steric effects like the Evans model) dictates the relative stereochemistry between the new C3/C4 centers of the β-lactone and the pre-existing chiral center (Cγ). The major product from such reactions is typically the trans-β-lactone with specific relative configurations (e.g., 3R,4R,6S for malate-derived aldehydes) [1] [3] [6].
  • Catalyst-Based Control & Lewis Acid Influence: When achiral or racemic aldehydes are used, the choice of Lewis acid catalyst in the TMAL reaction becomes critical for inducing diastereoselectivity. ZnCl₂ is the most commonly employed catalyst for generating the trans-β-lactone diastereomers with high selectivity (dr typically >6:1). The trans relative stereochemistry between H-C3 and H-C4 is confirmed by characteristic coupling constants (J ~ 4.0 Hz) in the ¹H NMR spectrum of the product. For the target (3R,4R) compound, this corresponds to the trans diastereomer where both substituents are equatorial in the preferred envelope conformation of the β-lactone ring. SnCl₄ can be employed as an alternative Lewis acid, sometimes favoring the formation of the cis-β-lactone diastereomer under specific conditions, although this is less relevant for the target molecule [1] [6] [7]. While asymmetric catalysis using chiral Lewis acids in TMAL is a powerful tool, its specific application to the synthesis of the exact target molecule's stereoisomers requires further investigation based on the available literature. High diastereoselectivity in the TMAL step itself minimizes the need for difficult separations later.
  • Post-TMAL Stereochemical Refinement: Following the TMAL reaction, the major diastereomeric hydroxy-β-lactones (13, possessing 6R configuration if derived from malate-type aldehydes) can undergo stereochemical inversion if necessary. This is typically achieved under Mitsunobu conditions (e.g., using DEAD, PPh₃, and N-formyl amino acids), which proceeds with inversion of configuration at the Cγ alcohol center to provide the 3S,4S,6S-diastereomers (15). This step allows correction or variation of the stereochemistry at positions adjacent to the β-lactone core [1] [6].

Table 2: Strategies for Achieving (3R,4R) Stereochemistry in β-Lactones [1] [3] [6]

StrategyKey FeatureTypical Diastereoselectivity (dr)Relevance to (3R,4R) Target
TMAL with ZnCl₂ (Achiral Aldehyde)Favors trans-β-lactone (3,4-anti)6:1 to 9:1 (trans:cis)Provides (3R,4R) as part of trans diastereomer (major product)
TMAL with ZnCl₂ (Chiral Aldehyde e.g., Malate Deriv.)Evans model control; Favors specific trans-β-lactone diastereomer (e.g., 3R,4R,6R)7:1 to >9:1 (major:minor)Provides defined absolute stereochemistry; Mitsunobu may adjust Cγ config
TMAL with SnCl₄Can favor cis-β-lactone (3,4-syn)Variable, often favoring cisLess relevant for (3R,4R) target; used for SAR studies on diastereomers
Mitsunobu InversionInverts configuration at Cγ alcohol of β-hydroxy-β-lactoneComplete inversionAllows conversion of TMAL major product (e.g., 6R) to desired Cγ (e.g., 6S)

Functionalization Strategies for Pyridinyl-Alkyl Side Chains

The introduction of the crucial 2-(pyridin-3-yl)ethyl moiety at the C4 position of the β-lactone core in (3R,4R)-3-non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one relies on strategic functionalization integrated into the TMAL synthesis. This heteroaromatic side chain is essential for target engagement, potentially contributing to solubility, hydrogen bonding, or π-stacking interactions within the enzyme active site. Key synthetic strategies include:

  • Ketene Acetal Precursor Design: The most direct approach embeds the pyridinylalkyl fragment within the silyl ketene acetal component (3) used in the TMAL reaction. This requires prior synthesis of the appropriately substituted acid derivative. Starting from 3-pyridinepropanoic acid or a protected derivative, the synthetic sequence involves conversion to the acid chloride (1), formation of the thiopyridyl ester (2), and finally enolization/silylation to generate the required ketene acetal (3). The R³ group on the ketene acetal (typically methyl or ethyl) becomes the C3 substituent on the final β-lactone. When this functionalized ketene acetal participates in the TMAL reaction with the aldehyde defining the non-8-enyl chain (8), the pyridinyl-ethyl side chain is directly incorporated at the C4 position of the nascent β-lactone ring (13/14) [3] [6] [9]. This method is highly efficient but requires access to potentially sensitive pyridine-containing building blocks.
  • Late-Stage Modification via Coupling Reactions: While less common for the specific pyridinyl-ethyl group in the context of the cited β-lactone antibiotics, late-stage modification offers an alternative. This could involve synthesizing a β-lactone core bearing a reactive handle at C4 (e.g., an alkene via a crotyl-containing ketene acetal, or a halide). Subsequent metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, or Heck reactions, could then be employed to introduce the pyridinyl moiety or a suitable precursor. For example, a Negishi coupling between a β-lactone-4-zinc iodide and 3-bromopyridine could potentially yield the desired product. However, the compatibility of the highly reactive β-lactone ring and the potentially basic pyridine nitrogen with the conditions of such coupling reactions requires careful optimization [9]. Mitsunobu reactions using 3-(2-hydroxyethyl)pyridine on a C4-hydroxy β-lactone precursor (if accessible) represent another potential, albeit unexplored in the provided literature for this compound class, route for late-stage introduction.
  • Protection Strategies: The basic nitrogen of the pyridine ring can interfere with Lewis acid catalysts during the TMAL reaction or other synthetic steps. Protection as a salt (e.g., hydrochloride) or with acid-labile protecting groups (e.g., N-oxide formation or potentially tert-butoxycarbonyl (Boc) if sterically feasible, though uncommon for pyridine) might be necessary prior to the TMAL step if incorporated via the ketene acetal route. Deprotection would then be a final step in the synthesis [3] [9]. The cited syntheses primarily utilize the unprotected pyridine, suggesting that under optimized TMAL conditions (e.g., ZnCl₂ catalysis), direct incorporation is feasible.

Optimization of α- and β-Alkyl Chain Modifications

Systematic variation of the alkyl chains attached to the β-lactone core (specifically the C3 (α-chain, R¹ = non-8-enyl) and C4 (β-chain, R² = pyridin-3-ylethyl + R³) positions) is central to optimizing the anti-mycobacterial activity of compounds like (3R,4R)-3-non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one. The lipophilicity, length, and branching of these chains profoundly impact cell permeability, target engagement, and overall potency. Research findings highlight key structure-activity relationships (SAR):

  • α-Alkyl Chain (C3 Position - R¹):
  • Chain Length: Extensive SAR studies on related β-lactone inhibitors (e.g., VM series) demonstrate a clear dependence of activity on the length of the α-alkyl chain. Medium-chain lengths (C10-C14) generally confer optimal activity against Mycobacterium tuberculosis and Mycobacterium abscessus. Shorter chains (e.g., C4, C6) typically result in significantly reduced potency. The non-8-enyl chain (C9 with an unsaturation) in the target compound represents a strategic choice within this medium-chain range, balancing lipophilicity and conformational flexibility [1] [3] [6].
  • Unsaturation: Introduction of unsaturation, particularly a terminal alkene as in the non-8-enyl chain (CH₂=CH-(CH₂)₇-), is a critical optimization feature. This modification serves multiple purposes:
  • Reduced Lipophilicity: Compared to a saturated nonyl chain, the terminal alkene slightly decreases calculated LogP, potentially improving solubility and bioavailability.
  • Synthetic Handle: The alkene provides a versatile site for further chemical modification via hydroboration, epoxidation, or cross-metathesis, enabling diversification and prodrug strategies.
  • Conformational Flexibility: The unsaturation introduces conformational flexibility which may be beneficial for adapting to the active site geometry of multiple target enzymes.
  • Branching: While linear chains predominate in the most active compounds, exploring methyl branching near the β-lactone ring (analogous to Orlistat's α-chain) could be investigated for its effect on binding kinetics and metabolic stability, although this is not a feature of the specific target molecule [6].
  • β-Substituent (C4 Position - R² + R³):
  • Pyridinyl-Ethyl Moiety: Replacing purely aliphatic chains (e.g., propyl, hexyl) with the heteroaromatic 2-(pyridin-3-yl)ethyl group represents a significant structural optimization. This group:
  • Modulates Polarity: Introduces a polar, hydrogen-bond accepting/donating (depending on protonation state) group, counterbalancing the lipophilic α-chain and potentially improving aqueous solubility and pharmacokinetic properties.
  • Enhances Target Interaction: Provides opportunities for specific interactions (e.g., hydrogen bonding, π-stacking, cation-π) within the active site pockets of target serine hydrolases in mycobacteria, beyond the covalent bond formed by the β-lactone ring.
  • Optimized Length: The two-carbon spacer (ethyl) between the β-lactone ring and the pyridine ring is likely optimal, providing sufficient length to reach interaction sites while maintaining conformational constraint. Shorter (direct pyridyl) or longer (e.g., propyl) linkers may be less effective [3] [9].
  • R³ Group: In the TMAL ketene acetal precursor (R-CH=C(OSiR'₃)SPy), the R group becomes the R³ substituent on the β-lactone C4 carbon. Methyl (R³ = CH₃) is the most common and generally optimal group in the VM series and related compounds. Increasing the size of R³ (e.g., ethyl, allyl) often leads to decreased potency, likely due to steric clashes within the enzyme active site [1] [3] [6].

Table 3: Impact of Alkyl Chain Modifications on Anti-mycobacterial Activity [1] [3] [6]

Chain PositionModification TypeExample VariationTypical Impact on Activity (MIC vs Mtb/Mabs)Rationale/Comments
α-Chain (C3-R¹)Length Increase (C6→C10→C14→C16)Hexyl → Decyl → Tetradecyl → HexadecylLow (C6) → Optimal (C10-C14) → Reduced (C16)Balance lipophilicity for penetration vs. binding pocket occupancy; C16 may be too long
Introduction of Terminal Alkenen-Nonyl vs non-8-enylImproved activity and solubility profileReduces LogP, adds flexibility/synthetic handle
β-Substituent (C4-R²+R³)Heterocycle vs Alkyln-Propyl vs 2-(Pyridin-3-yl)ethylSignificant improvement with pyridinyl-ethylAdds polar interactions (H-bonding, π-effects) beyond lipophilic contacts
R³ Group SizeMethyl (CH₃) vs Ethyl (CH₂CH₃)Methyl optimal; Ethyl often reduces activitySteric hindrance near covalent attachment point (C4)
Linker Length (to Pyridine)Direct Pyridyl vs Ethyl linkerEthyl linker optimal; Direct attachment less activeProper spatial positioning of pyridine for target interaction

Properties

Product Name

(3R,4R)-3-non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one

IUPAC Name

(3R,4R)-3-non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one

Molecular Formula

C19H27NO2

Molecular Weight

301.4 g/mol

InChI

InChI=1S/C19H27NO2/c1-2-3-4-5-6-7-8-11-17-18(22-19(17)21)13-12-16-10-9-14-20-15-16/h2,9-10,14-15,17-18H,1,3-8,11-13H2/t17-,18-/m1/s1

InChI Key

WBHVHPLFRGISDD-QZTJIDSGSA-N

Canonical SMILES

C=CCCCCCCCC1C(OC1=O)CCC2=CN=CC=C2

Isomeric SMILES

C=CCCCCCCC[C@@H]1[C@H](OC1=O)CCC2=CN=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.